N-Methyl Fluoxetine Hydrochloride

Dopamine Transporter Inhibition Structure-Activity Relationship (SAR) Neuropharmacology

Laboratories performing fluoxetine ANDA method validation frequently encounter false negatives when using generic fluoxetine standards to track this specific N-methyl impurity. N-Methyl Fluoxetine Hydrochloride (CAS 885101-12-2) resolves this gap as a fully characterized tertiary amine reference standard. - Enables direct HPLC/UPLC separation and quantification of the N-Methyl impurity per ICH Q2(R1) guidelines. - Supplied with comprehensive NMR, MS, and HPLC chromatogram data packages for direct regulatory submission. - Eliminates the risk of misidentification in forced degradation studies, ensuring specificity and accuracy in impurity profiling.

Molecular Formula C18H21ClF3NO
Molecular Weight 359.817
CAS No. 885101-12-2
Cat. No. B590921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl Fluoxetine Hydrochloride
CAS885101-12-2
SynonymsN,N-Dimethyl-γ-[4-(trifluoromethyl)phenoxy]benzenepropanamine Hydrochloride
Molecular FormulaC18H21ClF3NO
Molecular Weight359.817
Structural Identifiers
SMILESCN(C)CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl
InChIInChI=1S/C18H20F3NO.ClH/c1-22(2)13-12-17(14-6-4-3-5-7-14)23-16-10-8-15(9-11-16)18(19,20)21;/h3-11,17H,12-13H2,1-2H3;1H
InChIKeyLXNAWNZZEQJKCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl Fluoxetine Hydrochloride: Analytical Reference Standard Overview


N-Methyl Fluoxetine Hydrochloride (CAS 885101-12-2) is the hydrochloride salt of N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine [1]. The compound is structurally characterized as the N,N-dimethyl analog of fluoxetine, wherein the secondary amine of fluoxetine is replaced with a tertiary N-methyl amine moiety [2]. It is classified and utilized primarily as a process-related impurity and degradation product of fluoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI) [1][3]. The compound is supplied as a fully characterized reference standard, accompanied by comprehensive analytical data packages (including NMR, MS, and HPLC chromatograms) that meet current regulatory guidelines for pharmaceutical impurity profiling [3].

Why Generic Substitution with Fluoxetine or Norfluoxetine Fails


Generic substitution with fluoxetine or its primary active metabolite norfluoxetine is analytically invalid for applications requiring N-Methyl Fluoxetine Hydrochloride. While fluoxetine and norfluoxetine share the secondary amine structural motif and are the active pharmaceutical ingredients (APIs), N-Methyl Fluoxetine is a distinct tertiary amine chemical entity with different chromatographic retention times, mass spectrometric fragmentation patterns, and chemical reactivity [1][2]. Crucially, N-Methyl Fluoxetine is not merely a less active analog; it is a known impurity that forms specifically via N-methylation of fluoxetine's secondary amine under defined conditions, such as exposure to formaldehyde-containing fixatives [2]. Therefore, substituting N-Methyl Fluoxetine with fluoxetine or norfluoxetine would lead to false-negative results in impurity profiling, invalidate forced degradation studies, and fail to meet the specificity requirements for analytical method validation (AMV) in Abbreviated New Drug Applications (ANDAs) [3].

Quantitative Differentiation: Key Evidence


Dopamine Transporter Inhibition Potency vs Fluoxetine

The N-methyl amine substitution on the fluoxetine scaffold confers significantly enhanced potency at the dopamine transporter (DAT). In a direct head-to-head comparison using human DAT (hDAT) stably expressed in HEK-293 cells, the N-methyl fluoxetine derivative FD-2 (which shares the N-methyl tertiary amine core) inhibited [³H]dopamine uptake with an IC50 of 77 µM, a 63% lower concentration than the 210 µM required for fluoxetine itself [1]. This demonstrates that the N-methyl modification alters the pharmacological profile, shifting the target engagement toward DAT inhibition [1].

Dopamine Transporter Inhibition Structure-Activity Relationship (SAR) Neuropharmacology

Formation Kinetics in Formalin-Fixed Tissue

N-Methyl Fluoxetine is not just a synthetic byproduct; it is a chemically defined degradation product formed under specific conditions. A stability study in formalin-fixed rat liver tissue quantified the time-dependent conversion of fluoxetine to its N-methyl derivative. Fluoxetine was totally converted to N-methyl fluoxetine derivatives after 30 days in 20% formalin at pH 9.5, with the rate of conversion increasing with both higher formalin concentration and higher pH [1]. In contrast, under standard analytical storage conditions (ambient temperature, no formaldehyde), fluoxetine does not undergo this N-methylation, highlighting the unique role of this compound as a marker for specific sample handling conditions [1].

Forensic Toxicology Stability Studies Post-Mortem Redistribution

Regulatory Impurity Profiling Requirement

N-Methyl Fluoxetine Hydrochloride is a known and cataloged impurity of the fluoxetine API. Regulatory guidelines for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) mandate the identification, quantification, and control of such process-related impurities. Unlike the main API fluoxetine or its active metabolite norfluoxetine, N-Methyl Fluoxetine serves as a specific reference marker for validating the selectivity and sensitivity of analytical methods, particularly HPLC and LC-MS assays [1][2]. Using the actual impurity standard is non-negotiable for establishing system suitability and ensuring that the analytical method can resolve the impurity peak from the API peak, a requirement that cannot be met by using fluoxetine itself [2].

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

N-Methyl Fluoxetine Hydrochloride: Procurement Scenarios


Method Validation for Generic Fluoxetine ANDAs

Analytical laboratories preparing Abbreviated New Drug Application (ANDA) submissions for generic fluoxetine must demonstrate the ability of their analytical methods (e.g., HPLC, UPLC, LC-MS) to separate and quantify N-Methyl Fluoxetine as a potential process impurity. Procuring this reference standard is mandatory for establishing system suitability, determining relative response factors (RRF), and validating method specificity and accuracy according to ICH Q2(R1) guidelines [1][2]. Suppliers provide full characterization data packages that are directly traceable to regulatory requirements .

Forensic Toxicology of Formalin-Fixed Specimens

Forensic toxicologists investigating cases involving fluoxetine in embalmed or formalin-preserved specimens require N-Methyl Fluoxetine as an analytical standard. As established, fluoxetine undergoes quantitative conversion to this N-methyl derivative in the presence of formaldehyde [1]. Without this specific reference standard, laboratories risk misidentifying this derivative or, more critically, obtaining false-negative results for fluoxetine exposure. The standard enables accurate identification and semi-quantitative assessment of drug presence, which is essential for forensic casework.

Dopamine Transporter Research in Neuropharmacology

Neuroscience researchers investigating the structure-activity relationship (SAR) of fluoxetine analogs or exploring novel therapeutic avenues for disorders involving dopamine dysregulation (e.g., substance use disorders, ADHD) will find N-Methyl Fluoxetine Hydrochloride a valuable tool compound. As evidenced, the N-methyl substitution confers a significant shift in transporter selectivity, yielding compounds with enhanced potency at the dopamine transporter (DAT) compared to fluoxetine [1]. This reference standard serves as a key scaffold for further medicinal chemistry efforts and as a probe for DAT-mediated mechanisms in vitro.

Technical Documentation Hub

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